Biotin-Crosstide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

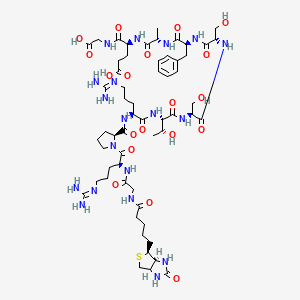

C58H91N19O19S |

|---|---|

Peso molecular |

1390.5 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C58H91N19O19S/c1-29(47(87)69-33(18-19-43(83)84)48(88)66-25-44(85)86)67-50(90)35(23-31-11-4-3-5-12-31)71-51(91)36(26-78)72-52(92)37(27-79)73-54(94)45(30(2)80)75-49(89)32(13-8-20-63-56(59)60)70-53(93)39-15-10-22-77(39)55(95)34(14-9-21-64-57(61)62)68-42(82)24-65-41(81)17-7-6-16-40-46-38(28-97-40)74-58(96)76-46/h3-5,11-12,29-30,32-40,45-46,78-80H,6-10,13-28H2,1-2H3,(H,65,81)(H,66,88)(H,67,90)(H,68,82)(H,69,87)(H,70,93)(H,71,91)(H,72,92)(H,73,94)(H,75,89)(H,83,84)(H,85,86)(H4,59,60,63)(H4,61,62,64)(H2,74,76,96)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |

Clave InChI |

XTOMXFNPGQYTSN-HSVKAJNCSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O |

SMILES canónico |

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O |

Origen del producto |

United States |

Foundational & Exploratory

Biotin-Crosstide Peptide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the Biotin-Crosstide peptide, a crucial tool for researchers in kinase signaling and drug discovery. This document outlines the peptide's sequence and biochemical properties, presents quantitative data on its enzymatic interactions, details experimental protocols for its use in kinase assays, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Peptide Sequence and Properties

This compound is a biotinylated synthetic peptide derived from Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. The biotin moiety is attached to the N-terminus of the Crosstide peptide sequence.

The amino acid sequence of the peptide component is Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG)[2][3][4].

The complete structure is represented as: {Biotin}-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly [3][4].

Crosstide is a well-established substrate for several serine/threonine kinases, most notably Akt (also known as Protein Kinase B or PKB)[5][6][7]. It is also recognized by other kinases such as MAPKAP kinase-1 and p70S6K[1][2][6][7]. The biotinylated form of Crosstide demonstrates similar enzymatic activity to its unlabeled counterpart, with the added benefit of facilitating detection and purification through streptavidin-biotin interactions[1][2].

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Crosstide with Akt.

| Kinase | Substrate | Vmax | KM | Notes | Reference |

| Wild-type GST-AKT2 | Crosstide | 16 pmol phosphate/min/μg | Not Specified | [5] | |

| Mutant GST-AKT2 (T/E, S/D) | Crosstide | 85 pmol phosphate/min/μg | Not Specified | A 5-fold increase in initial velocity compared to wild-type. | [5] |

| Human Akt1 | Crosstide | Similar to a truncated version of B-5/I | ~5-fold lower than a truncated version of B-5/I | [8][9] |

Signaling Pathway

Crosstide's sequence is derived from GSK-3, a key downstream effector in the PI3K/Akt signaling pathway. The phosphorylation of GSK-3 by Akt leads to the inhibition of GSK-3 activity. This pathway is central to numerous cellular processes, including cell survival, proliferation, and metabolism.

Experimental Protocols

In Vitro Kinase Assay using this compound

This protocol describes a non-radioactive in vitro kinase assay using this compound as a substrate. The assay relies on the capture of the biotinylated peptide on a streptavidin-coated surface and detection of phosphorylation, for example, through a specific antibody.

Materials:

-

Active kinase (e.g., recombinant Akt)

-

This compound peptide

-

Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)

-

ATP solution

-

Magnesium Chloride (MgCl₂)

-

Streptavidin-coated microplates

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody specific for phosphorylated Crosstide (or a general phospho-serine/threonine antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing the kinase assay buffer, the active kinase, and this compound.

-

Initiate Kinase Reaction: Start the reaction by adding a solution of ATP and MgCl₂ to the reaction mix. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA, or by heat inactivation.

-

Capture Biotinylated Peptide: Transfer the reaction mixture to the wells of a streptavidin-coated microplate. Incubate at room temperature for 1 hour to allow the this compound (both phosphorylated and unphosphorylated) to bind to the streptavidin.

-

Washing: Wash the plate several times with wash buffer to remove unbound components, including the kinase and ATP.

-

Blocking: Add blocking buffer to each well and incubate for 1 hour to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Wash the plate and then add the primary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate thoroughly. Add TMB substrate and incubate until a blue color develops.

-

Readout: Stop the reaction with the stop solution and read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of phosphorylated this compound.

Experimental Workflow Diagram

References

- 1. Crosstide peptide [novoprolabs.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 生物素标记的 Crosstide (HY-P0315) | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genscript.com [genscript.com]

- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 8. Cross-Species Applications of Peptide Substrate Reporters to Quantitative Measurements of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Biotin-Crosstide as a substrate for which kinase family.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-Crosstide is a synthetic, biotinylated peptide that serves as a versatile substrate for a key group of signaling enzymes: the AGC family of protein kinases. Derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), this compound is primarily recognized and phosphorylated by Akt (also known as Protein Kinase B or PKB), a central regulator of cell growth, proliferation, and survival.[1][2] Its utility extends to other members of the AGC kinase family, including p70S6 Kinase (p70S6K), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP kinase-1), and Serum and Glucocorticoid-inducible Kinase (SGK), making it a valuable tool for studying the activity of these crucial enzymes.[2] The N-terminal biotin tag facilitates the detection and quantification of kinase activity through various avidin/streptavidin-based assays, offering a non-radioactive alternative for kinase profiling.

The AGC Kinase Family and this compound Specificity

The AGC kinase family, named after Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC), comprises a group of serine/threonine kinases that are pivotal in a multitude of cellular signaling pathways. These kinases share a conserved catalytic domain and are typically activated by upstream signals that lead to their phosphorylation.

Akt (Protein Kinase B): The Primary Target

Akt is the most well-documented kinase that utilizes this compound as a substrate.[1][2] The Crosstide peptide sequence, GRPRTSSFAEG, mimics the phosphorylation site of GSK-3, a known in vivo substrate of Akt. The serine residue within this sequence is the primary site of phosphorylation by Akt. The biotinylation of Crosstide has been shown to have minimal impact on its recognition and phosphorylation by Akt, allowing for its effective use in various assay formats.

Broader Specificity within the AGC Kinase Family

While Akt is the principal kinase studied with this substrate, this compound is also phosphorylated by other important AGC kinases:

-

p70S6 Kinase (p70S6K): A key regulator of protein synthesis and cell growth, p70S6K is another member of the AGC family that can phosphorylate Crosstide.

-

MAPKAP Kinase-1 (also known as RSK1): This kinase is involved in the MAPK signaling pathway and plays a role in cell proliferation and survival. It has been shown to phosphorylate Crosstide.

-

Serum and Glucocorticoid-inducible Kinase (SGK): SGK shares structural and functional similarities with Akt and is involved in cell survival and ion channel regulation. It also recognizes Crosstide as a substrate.

Quantitative Data: Kinase-Substrate Interactions

The following tables summarize the available quantitative data for the interaction of AGC family kinases with Crosstide and related peptides. It is important to note that specific kinetic parameters for this compound are not widely available in the literature. The data presented below is for the non-biotinylated Crosstide peptide, which is expected to have similar kinetic properties.

Table 1: Michaelis-Menten Constants (Km) for Crosstide Phosphorylation

| Kinase | Peptide Substrate | Km (µM) | Reference |

| p70S6 Kinase (p70S6K) | KKRNRTLSVA | 1.5 | |

| MAPKAP Kinase-1 | KKKNRTLSVA | 0.17 |

Note: The peptide sequences shown are highly similar to the Crosstide sequence (GRPRTSSFAEG) and represent the optimal substrates identified in the cited study.

Experimental Protocols

This section provides detailed methodologies for performing kinase assays using this compound as a substrate. Both radioactive and non-radioactive detection methods are described.

Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP

This protocol is adapted from a standard method for measuring Akt activity using Crosstide.

Materials:

-

This compound

-

Active Kinase (e.g., recombinant Akt, p70S6K, MAPKAP kinase-1, or SGK)

-

Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10X ATP Solution (1 mM ATP in Kinase Assay Buffer)

-

P81 Phosphocellulose Paper

-

0.75% Phosphoric Acid

-

Acetone

-

Scintillation Vials and Scintillation Cocktail

Procedure:

-

Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the active kinase, and any inhibitors or activators being tested.

-

Initiate the Reaction: To each reaction tube, add the this compound substrate to a final concentration of 20-50 µM.

-

Add the [γ-³²P]ATP and 10X ATP solution to a final concentration of 100 µM ATP. The final reaction volume should be 50 µL.

-

Incubation: Incubate the reactions at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically for each kinase.

-

Stop the Reaction: Terminate the reaction by adding 20 µL of 0.75% phosphoric acid.

-

Capture of Phosphorylated Substrate: Spot 50 µL of each reaction mixture onto a P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone for 2 minutes.

-

Quantification: Air dry the P81 paper squares and place them in scintillation vials with scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive Kinase Assay using Streptavidin-Coated Plates

This protocol offers a safer and more convenient alternative to the radioactive assay.

Materials:

-

This compound

-

Active Kinase

-

Kinase Assay Buffer

-

ATP

-

Streptavidin-Coated 96-well Plates (e.g., high-binding capacity)

-

Phospho-Specific Antibody (recognizing the phosphorylated Crosstide sequence) conjugated to Horseradish Peroxidase (HRP)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB Substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Plate Reader

Procedure:

-

Kinase Reaction: Perform the kinase reaction in a microcentrifuge tube or a standard 96-well plate as described in Protocol 1, but using non-radioactive ATP at a final concentration of 100 µM.

-

Capture of Biotinylated Substrate: After the incubation period, transfer the reaction mixture to a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature to allow the this compound (both phosphorylated and unphosphorylated) to bind to the plate.

-

Washing: Wash the plate three times with Wash Buffer to remove the kinase, ATP, and other reaction components.

-

Detection of Phosphorylation: Add the HRP-conjugated phospho-specific antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer to remove any unbound antibody.

-

Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

-

Stop the Reaction: Add Stop Solution to each well.

-

Quantification: Measure the absorbance at 450 nm using a plate reader. The absorbance is directly proportional to the amount of phosphorylated this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the AGC kinases that phosphorylate this compound, as well as a typical experimental workflow for a kinase assay.

References

An In-depth Technical Guide to the Mechanism of Biotin-Crosstide Phosphorylation by Akt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative analysis, and experimental protocols related to the phosphorylation of the biotinylated peptide substrate, Biotin-Crosstide, by the serine/threonine kinase Akt.

Introduction to Akt and the Crosstide Substrate

Akt, also known as Protein Kinase B (PKB), is a central node in signal transduction pathways that regulate a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. The activation of Akt itself is a multi-step process, typically initiated by growth factors or other stimuli that activate phosphoinositide 3-kinase (PI3K). This leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which recruits Akt via its pleckstrin homology (PH) domain. Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTORC2 complex.

Crosstide is a synthetic peptide that serves as an efficient and specific substrate for Akt. It is derived from the sequence of glycogen synthase kinase-3 (GSK-3), a well-established physiological substrate of Akt. The biotinylated version, this compound, incorporates a biotin molecule, which facilitates the detection and quantification of the phosphorylation event through various affinity-based assays. The amino acid sequence of Crosstide is Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly.

Mechanism of this compound Phosphorylation by Akt

The phosphorylation of this compound by Akt follows a well-defined catalytic mechanism common to protein kinases.

Akt Activation and Substrate Recognition

Prior to phosphorylating this compound, Akt must be in its active conformation. This is achieved through the dual phosphorylation of Thr308 and Ser473, which induces a conformational change in the kinase domain, aligning key catalytic residues for efficient ATP binding and phosphate transfer. The active Akt kinase recognizes the specific consensus motif Arg-X-Arg-X-X-Ser/Thr-Hyd, where 'X' is any amino acid and 'Hyd' is a hydrophobic amino acid. Crosstide's sequence, GRPRTSSFAEG, contains this motif, making it an ideal substrate.

Catalytic Phosphotransfer

Once this compound is bound to the active site of Akt, the kinase catalyzes the transfer of the γ-phosphate group from a co-substrate ATP molecule to the hydroxyl group of the serine residue within the Crosstide sequence. This reaction is magnesium-dependent, with Mg2+ ions coordinating the phosphate groups of ATP to facilitate the nucleophilic attack by the serine hydroxyl group. The result is a phosphorylated this compound peptide and an ADP molecule.

Quantitative Analysis of this compound Phosphorylation

| Parameter | Value | Enzyme | Substrate | Comments |

| Initial Velocity | 16 pmol phosphate/min/µg | Wildtype GST-AKT2 | Crosstide | This value provides a baseline for the rate of phosphorylation under specific experimental conditions.[2] |

| Initial Velocity | 85 pmol phosphate/min/µg | Mutant GST-AKT2T/E,S/D | Crosstide | A 5-fold increase in activity compared to the wildtype enzyme, demonstrating the impact of mutations on kinase activity.[2] |

| Km | 11.8 ± 1.5 µM | Full-length Akt1-pThr308/pSer473 | GSK3 peptide | This value for a related substrate suggests the approximate concentration of this compound at which the reaction rate is half of the maximum. |

| kcat | 1.9 ± 0.1 s-1 | Full-length Akt1-pThr308/pSer473 | GSK3 peptide | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second for a related substrate. |

| kcat/Km | 0.16 µM-1s-1 | Full-length Akt1-pThr308/pSer473 | GSK3 peptide | The catalytic efficiency of the enzyme for a related substrate. |

Experimental Protocols

Several methods can be employed to measure the phosphorylation of this compound by Akt. Below are detailed protocols for a radioactive and a non-radioactive kinase assay.

Radioactive Akt Kinase Assay using [γ-³²P]ATP

This is a highly sensitive method to directly measure the incorporation of phosphate into the this compound substrate.

Materials:

-

Active Akt enzyme

-

This compound peptide

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 75 mM MgCl₂)

-

ATP solution (non-radioactive)

-

Phosphocellulose paper (e.g., Whatman P81)

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5X Kinase Reaction Buffer

-

5 µL of this compound (at desired concentration)

-

5 µL of active Akt enzyme

-

5 µL of water

-

-

Initiate the reaction by adding 5 µL of a mixture of [γ-³²P]ATP and non-radioactive ATP. The final ATP concentration should be optimized for the specific assay conditions.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes). The reaction time should be within the linear range of the assay.

-

Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a piece of phosphocellulose paper.

-

Wash the phosphocellulose paper three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the paper.

-

Place the dried phosphocellulose paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of phosphate incorporated into the this compound based on the specific activity of the [γ-³²P]ATP.

Non-Radioactive ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Active Akt enzyme

-

This compound peptide

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Set up the kinase reaction in a white, opaque multi-well plate. For each reaction, add:

-

The desired amount of active Akt enzyme.

-

This compound at the desired concentration.

-

ATP at a concentration near the Km for Akt.

-

Kinase reaction buffer to the final volume.

-

-

Incubate the plate at the desired temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the Akt kinase activity.

Visualizations

Signaling Pathway of Akt Activation

Caption: The canonical PI3K/Akt signaling pathway leading to Akt activation.

Experimental Workflow for Radioactive Kinase Assay

Caption: A streamlined workflow for a radioactive Akt kinase assay.

Mechanism of this compound Phosphorylation

Caption: The catalytic cycle of this compound phosphorylation by Akt.

References

The Intrinsic Role of Biotin in Biotin-Crosstide Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of kinase activity assessment, Biotin-Crosstide assays have emerged as a robust and versatile tool. This technical guide delves into the core of these assays, elucidating the pivotal role of biotin and providing a comprehensive framework for their application. Crosstide, a synthetic peptide derived from glycogen synthase kinase-3β (GSK-3β), serves as a substrate for a number of key kinases, including Akt (Protein Kinase B), MAPKAP kinase-1 (p90RSK), and p70S6K.[1][2][3][4][5][6] The conjugation of biotin to this peptide, creating this compound, is the linchpin of the assay's functionality, enabling sensitive and specific detection of kinase activity through non-radioactive methods. This guide will explore the underlying principles, provide detailed experimental protocols, present quantitative data, and visualize the associated signaling pathways and assay workflows.

The Significance of Biotin in Assay Design

The utility of this compound in kinase assays is fundamentally reliant on the unique properties of the biotin molecule. Biotin, also known as Vitamin B7, forms an exceptionally strong and specific non-covalent interaction with streptavidin, a protein isolated from Streptomyces avidinii. This bond, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest known non-covalent interactions in biology. This high-affinity binding is the cornerstone of various detection and purification strategies employed in this compound assays.

The biotin tag on the Crosstide peptide allows for:

-

Immobilization: Biotinylated Crosstide can be easily immobilized on streptavidin-coated surfaces, such as microplates or beads. This facilitates the separation of the substrate from other reaction components.

-

Detection: Following the kinase reaction, the phosphorylated this compound can be detected using various methods that leverage the biotin-streptavidin interaction. This can involve streptavidin conjugated to reporter enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorescent molecules.

-

Quantification: The strength and specificity of the biotin-streptavidin bond ensure a proportional relationship between the amount of phosphorylated substrate and the generated signal, allowing for accurate quantification of kinase activity.

Signaling Pathways Involving Crosstide-Phosphorylating Kinases

Crosstide is a substrate for several important kinases that are central to cellular signaling pathways regulating growth, proliferation, survival, and metabolism. Understanding these pathways is crucial for interpreting the results of this compound assays in a biological context.

Akt/PKB Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, growth, and metabolism. Activated by various growth factors and insulin, this pathway is often dysregulated in diseases such as cancer and diabetes.

MAPK/ERK and MAPKAP Kinase-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a central signaling module that transduces extracellular signals to the nucleus to regulate gene expression and cell proliferation. MAPK-activated protein kinase-1 (MAPKAP-K1), also known as p90 ribosomal S6 kinase (RSK), is a downstream effector of the ERK pathway.

mTOR and p70S6K Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a master regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factors. A key downstream effector of mTORC1 is the p70S6 kinase (p70S6K), which plays a crucial role in protein synthesis.

Experimental Protocols for this compound Assays

The versatility of the biotin tag allows for several assay formats. Below are detailed methodologies for common this compound kinase assays.

General Assay Workflow

A typical this compound assay follows a series of fundamental steps, regardless of the specific detection method.

References

- 1. Phosphopeptide Detection with Biotin-Labeled Phos-tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

Unveiling Novel Kinase-Substrate Interactions: A Technical Guide to the Discovery of Biotin-Crosstide Phosphorylating Kinases

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies to identify and characterize novel kinases that phosphorylate the synthetic peptide substrate, Biotin-Crosstide. Crosstide, a peptide derived from glycogen synthase kinase-3β (GSK-3), is a known substrate for several kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K.[1] The biotin tag on this peptide facilitates robust detection and purification, making it an excellent tool for kinase activity assays and novel kinase discovery.[1]

This document outlines detailed experimental protocols for high-throughput screening and targeted validation of kinase-substrate interactions. Furthermore, it presents a framework for quantitative data analysis and visualization of the intricate signaling pathways involved.

High-Throughput Screening for Novel this compound Kinases

The initial step in discovering novel kinases for this compound involves screening a large number of kinases for their ability to phosphorylate this substrate. Peptide microarrays are a powerful tool for this purpose, allowing for the simultaneous assessment of thousands of kinase-substrate interactions in a high-throughput manner.

Peptide Microarray Screening

Experimental Protocol:

-

Array Preparation: A peptide microarray is fabricated with this compound and a panel of other control peptides immobilized on a solid support (e.g., glass slide). Each peptide is spotted in multiple replicates to ensure data robustness.

-

Kinase Incubation: The microarray is incubated with a library of purified, active kinases in a buffer containing radiolabeled ATP (e.g., [γ-³³P]ATP). A control array is incubated with [γ-³³P]ATP alone to determine background phosphorylation.

-

Washing: After incubation, the microarray is washed extensively to remove unbound kinase and ATP.

-

Detection: The array is dried and exposed to a phosphorimager screen. The screen is then scanned to generate an image of the array, where the intensity of each spot corresponds to the level of phosphorylation.

-

Data Analysis: The image is analyzed using specialized software to quantify the signal intensity of each spot. The signal from the control array is subtracted from the kinase-containing array to identify true phosphorylation events. Hits are identified as kinases that produce a signal significantly above the background.

Data Presentation:

The results of a peptide microarray screen can be summarized in a table that ranks the kinases based on their phosphorylation of this compound.

| Kinase | Gene Symbol | Mean Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) | Z-Score |

| Akt1 | AKT1 | 85,000 | 45.2 | 3.1 |

| p70S6K | RPS6KB1 | 78,500 | 41.8 | 2.9 |

| MAPKAP-K1 | MAPKAPK1 | 75,200 | 40.0 | 2.8 |

| Novel Kinase 1 | KDR | 65,400 | 34.8 | 2.5 |

| Novel Kinase 2 | PAK2 | 58,900 | 31.3 | 2.2 |

| Novel Kinase 3 | GSK3B | 55,100 | 29.3 | 2.0 |

| PKA | PRKACA | 1,800 | 1.0 | 0.1 |

| CDK2 | CDK2 | 2,100 | 1.1 | 0.2 |

Table 1: Illustrative results from a high-throughput peptide microarray screen to identify kinases that phosphorylate this compound. Known kinases are included for reference. Novel candidate kinases are highlighted in bold.

Experimental Workflow:

Validation of Novel Kinase-Substrate Interactions

Following the identification of candidate kinases from the high-throughput screen, it is essential to validate these interactions using orthogonal methods. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) is a powerful technique to confirm direct kinase-substrate interactions within a more physiological context.

Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP)

Experimental Protocol:

-

Cell Lysate Preparation: Prepare a cell lysate from a cell line known to express the candidate kinase.

-

Kinase-Catalyzed Crosslinking: Incubate the cell lysate with a photo-crosslinkable ATP analog (e.g., ATP-arylazide). This analog will be utilized by active kinases to phosphorylate their substrates.

-

UV Crosslinking: Expose the reaction mixture to UV light to induce covalent crosslinking between the kinase and its substrate via the modified ATP analog.

-

Immunoprecipitation: Immunoprecipitate the this compound peptide using streptavidin beads. This will pull down the peptide along with any crosslinked kinases.

-

Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody specific to the candidate kinase to confirm its presence.

Data Presentation:

The results of a K-CLIP experiment can be presented in a table summarizing the validation of the candidate kinases.

| Candidate Kinase | Gene Symbol | Western Blot Result | Validation Status |

| Novel Kinase 1 | KDR | Positive | Confirmed |

| Novel Kinase 2 | PAK2 | Positive | Confirmed |

| Novel Kinase 3 | GSK3B | Positive | Confirmed |

| Negative Control | GFP | Negative | Not a substrate |

Table 2: Illustrative K-CLIP validation results for novel kinases identified in the primary screen.

Experimental Workflow:

Characterization of Novel Kinase Activity using Kinase-Catalyzed Biotinylation

Once novel kinases for this compound have been validated, their enzymatic activity can be further characterized using a kinase-catalyzed biotinylation assay with a modified ATP analog, ATP-biotin. This method allows for the direct detection of the biotinylated substrate.

In Vitro Kinase Assay with ATP-biotin

Experimental Protocol:

-

Reaction Setup: Set up a reaction mixture containing the purified novel kinase, this compound, and ATP-biotin in an appropriate kinase buffer.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding EDTA.

-

Detection: The biotinylated Crosstide can be detected and quantified using various methods, such as a dot blot with streptavidin-HRP or by mass spectrometry.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of this compound while keeping the kinase and ATP-biotin concentrations constant.

Data Presentation:

The kinetic parameters for the novel kinases can be determined and compared to known kinases.

| Kinase | Gene Symbol | Km (µM) | Vmax (pmol/min/µg) |

| Akt1 | AKT1 | 15.2 | 250.6 |

| p70S6K | RPS6KB1 | 22.5 | 210.3 |

| MAPKAP-K1 | MAPKAPK1 | 25.8 | 198.7 |

| Novel Kinase 1 | KDR | 35.1 | 150.2 |

| Novel Kinase 2 | PAK2 | 42.7 | 125.8 |

| Novel Kinase 3 | GSK3B | 18.9 | 220.4 |

Table 3: Illustrative kinetic parameters of known and novel kinases for this compound.

Experimental Workflow:

Signaling Pathways of Identified Kinases

Understanding the signaling pathways in which the identified kinases operate is crucial for elucidating the biological significance of this compound phosphorylation. The known kinases for Crosstide, Akt/PKB, MAPKAP kinase-1, and p70S6K, are key components of major signaling cascades that regulate cell growth, proliferation, and survival.

Akt/PKB Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival and growth. Upon activation by growth factors, PI3K generates PIP3, which recruits Akt to the plasma membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including GSK3, to regulate diverse cellular processes.

MAPKAP Kinase-1 Signaling Pathway

MAPK-activated protein kinase 1 (MAPKAP-K1), also known as RSK, is a downstream effector of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is activated by a wide range of stimuli, including growth factors and stress, and plays a critical role in regulating gene expression, cell proliferation, and survival.

p70S6K Signaling Pathway

p70S6 Kinase (p70S6K) is a critical downstream target of the mTOR signaling pathway, which integrates signals from nutrients and growth factors to regulate cell growth, protein synthesis, and metabolism. Activated p70S6K phosphorylates the S6 ribosomal protein, leading to enhanced translation of specific mRNAs.

Conclusion

The methodologies outlined in this technical guide provide a robust framework for the discovery and characterization of novel kinases that phosphorylate this compound. By combining high-throughput screening with rigorous validation and kinetic analysis, researchers can identify new players in cellular signaling and potentially uncover novel targets for therapeutic intervention. The use of this compound as a versatile tool, coupled with the powerful techniques described herein, will undoubtedly accelerate our understanding of the complex landscape of protein phosphorylation.

References

Preliminary Investigation of Biotin-Crosstide in Cell Lysates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-Crosstide is a novel biotinylated peptide designed as a high-affinity probe for the elucidation of specific cellular signaling pathways. Its unique sequence is hypothesized to interact with key protein kinases and phosphatases, offering a powerful tool for dissecting complex regulatory networks. This technical guide provides a comprehensive overview of the preliminary investigative steps for characterizing the interactions and effects of this compound within a cellular context using cell lysates.

The methodologies detailed herein are foundational for understanding the mechanism of action of this compound, identifying its binding partners, and quantifying its impact on specific signaling events. This document outlines protocols for pull-down assays to isolate interacting proteins and subsequent western blot analysis for their identification and semi-quantification. Furthermore, it presents a hypothetical signaling pathway that can be investigated using this probe, along with the necessary experimental workflows. The provided data tables offer a template for the presentation of quantitative results, ensuring clarity and comparability across experiments.

Researchers utilizing this guide will be equipped to conduct robust preliminary investigations into the function of this compound, laying the groundwork for more advanced studies in drug development and cellular biology.

Hypothetical Signaling Pathway for this compound Interaction

The following diagram illustrates a hypothetical signaling cascade where this compound is postulated to interact with and modulate the activity of key signaling proteins. This pathway serves as a conceptual framework for designing and interpreting the experiments described in this guide.

The Role of Biotinylated Peptides in Advancing Kinase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets. The study of kinase activity, substrate specificity, and inhibitor efficacy is therefore of paramount importance in both basic research and drug discovery. Biotinylated peptides have emerged as indispensable tools in this field, offering a versatile and robust platform for a wide range of kinase-focused investigations.

The power of biotinylated peptides lies in the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and streptavidin or avidin (Kd = 10⁻¹⁴ to 10⁻¹⁵ M).[1][2][3] This high-affinity interaction allows for the efficient capture, immobilization, and detection of peptides that have been modified by kinases. This guide provides an in-depth overview of the core applications of biotinylated peptides in kinase research, complete with detailed experimental protocols and data presentation to facilitate their integration into your research workflows.

Core Applications of Biotinylated Peptides in Kinase Research

Biotinylated peptides are employed in a multitude of assays designed to probe different aspects of kinase function:

-

Kinase Activity Assays: These assays measure the rate of phosphate transfer from ATP to a biotinylated peptide substrate. The extent of phosphorylation can be quantified using various detection methods.

-

Inhibitor Screening and Profiling: By measuring the reduction in kinase activity in the presence of a test compound, biotinylated peptide-based assays are widely used for high-throughput screening (HTS) to identify and characterize kinase inhibitors.[4][5]

-

Substrate Identification: Biotinylated peptides corresponding to potential phosphorylation sites can be used to determine if a protein is a substrate for a particular kinase.[4][6]

-

Pull-Down Assays: These assays utilize immobilized biotinylated peptides to capture and identify interacting proteins, including kinases and other components of signaling complexes, from cell lysates.

-

Binding Assays: In formats like Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), biotinylated kinases or peptides are used to study the binding kinetics and affinity of inhibitors.[7][8]

Key Experimental Techniques and Protocols

The versatility of biotinylated peptides is reflected in the variety of experimental platforms in which they can be used. Below are detailed protocols for some of the most common applications.

Synthesis and Purification of Biotinylated Peptides

The generation of high-quality biotinylated peptides is the foundation of any successful experiment. While custom peptide synthesis services are widely available[9][10], understanding the underlying principles is crucial for experimental design and troubleshooting.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and N-terminal Biotinylation

This protocol outlines the general steps for synthesizing a peptide with a biotin tag at its N-terminus.

-

Peptide Synthesis: The peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

-

Final Deprotection: The N-terminal protecting group (e.g., Fmoc) of the final amino acid is removed.

-

Biotinylation Reaction:

-

Dissolve an activated form of biotin, such as biotin-NHS ester, in a suitable solvent like dimethylformamide (DMF).

-

Add the biotin solution to the resin-bound peptide. A linker, such as 6-aminohexanoic acid (Ahx), is often incorporated between the biotin and the peptide to minimize steric hindrance.[9]

-

Allow the reaction to proceed for 2-4 hours at room temperature.[9]

-

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final biotinylated peptide are confirmed by mass spectrometry and analytical HPLC.

Kinase Activity Assay using ELISA

This protocol describes a common Enzyme-Linked Immunosorbent Assay (ELISA) format for measuring kinase activity.

Protocol 2: ELISA-Based Kinase Activity Assay

-

Plate Coating: Coat a streptavidin-coated 96-well plate with the biotinylated peptide substrate (e.g., 1-5 µg/mL) in a suitable binding buffer (e.g., PBS) for 1-2 hours at room temperature.[11]

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptide.

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase of interest, ATP, and any test inhibitors in a kinase reaction buffer (typically containing MgCl₂).

-

Add the reaction mixture to the wells and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Stopping the Reaction: Stop the reaction by adding a solution containing EDTA to chelate the Mg²⁺ ions.

-

Detection of Phosphorylation:

-

Add a primary antibody that specifically recognizes the phosphorylated form of the peptide substrate. Incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

-

Signal Development: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.

-

Measurement: Stop the color development with a stop solution (e.g., H₂SO₄) and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the kinase activity.

Pull-Down Assay for Kinase-Substrate Interaction

This protocol details how to use a biotinylated peptide to "pull down" its interacting kinase from a cell lysate.

Protocol 3: Biotinylated Peptide Pull-Down Assay

-

Lysate Preparation: Prepare a cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Bead Preparation:

-

Resuspend streptavidin-conjugated agarose or magnetic beads in lysis buffer.

-

Wash the beads three times with lysis buffer.

-

-

Peptide Immobilization: Incubate the washed beads with the biotinylated peptide (and a non-biotinylated or scrambled peptide as a negative control) for 1-2 hours at 4°C with rotation to allow for binding.

-

Washing: Wash the peptide-bound beads three times with lysis buffer to remove unbound peptide.

-

Incubation with Lysate: Add the cell lysate to the peptide-bound beads and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Washing: Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for the kinase of interest.

Advanced Applications and Technology Platforms

Beyond basic activity and interaction assays, biotinylated peptides are integral to more sophisticated high-throughput and sensitive detection technologies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a popular choice for inhibitor screening due to their homogeneous format (no wash steps) and high sensitivity.

Assay Principle: A biotinylated peptide substrate is bound to streptavidin conjugated to a donor fluorophore (e.g., Europium). A phospho-specific antibody is labeled with an acceptor fluorophore (e.g., allophycocyanin - APC). When the kinase phosphorylates the peptide, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of phosphorylation.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based, no-wash assay technology widely used in kinase research.[12][13]

Assay Principle: A biotinylated peptide substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody is captured by Protein A-coated Acceptor beads. Upon phosphorylation, the antibody binds the peptide, bringing the Donor and Acceptor beads into close proximity (within 200 nm). Illumination of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.

Data Presentation

Quantitative data from kinase assays is crucial for comparing the potency of inhibitors and the affinity of interactions.

Table 1: Example IC50 Values for Kinase Inhibitors Determined Using Biotinylated Peptide Assays

| Kinase | Biotinylated Peptide Substrate | Inhibitor | IC50 (nM) | Assay Format |

| PKA | Biotin-LRRASLG | Staurosporine | 7.8 | Fluorescence Polarization[14] |

| Src | Biotin-AEEEIYGEFEAKKKK | Dasatinib | 0.8 | TR-FRET |

| EGFR | Biotin-GEEPLYWSFPAKKK | Gefitinib | 25 | AlphaScreen |

| Abl | Biotin-EAIYAAPFAKKK | Imatinib | 350 | ELISA[11] |

Note: The IC50 values presented are illustrative and can vary depending on the specific assay conditions (e.g., ATP concentration).

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.

Caption: Workflow for a biotinylated peptide pull-down assay.

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

Biotinylated peptides are a cornerstone of modern kinase research. Their adaptability to a wide range of assay formats, from simple ELISAs to sophisticated high-throughput screening platforms like TR-FRET and AlphaScreen, makes them invaluable for academic and industrial scientists alike. The strength of the biotin-streptavidin interaction provides a reliable and robust handle for the immobilization, capture, and detection of kinase substrates and their modified products. By leveraging the protocols and principles outlined in this guide, researchers can effectively employ biotinylated peptides to dissect kinase signaling pathways, identify novel therapeutic targets, and accelerate the discovery of new kinase inhibitors.

References

- 1. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of a peptide-based assay to characterize inhibitors targeting protein kinases from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of protein tyrosine kinase activity using a high-capacity streptavidin-coated membrane and optimized biotinylated peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kinaselogistics.com [kinaselogistics.com]

- 8. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 10. lifetein.com [lifetein.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. revvity.com [revvity.com]

- 13. revvity.com [revvity.com]

- 14. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assay Using Biotin-Crosstide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[2] The in vitro kinase assay is a fundamental tool for studying kinase activity, identifying substrates, and screening for inhibitors.[3] This document provides a detailed protocol for a non-radioactive, in vitro kinase assay using Biotin-Crosstide, a biotinylated peptide substrate.

Crosstide is a synthetic peptide derived from glycogen synthase kinase-3β (GSK-3) and serves as a substrate for several kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K.[4] The biotin tag on this compound allows for easy capture and detection of the peptide, facilitating a variety of assay formats.[4] This protocol will focus on an Enzyme-Linked Immunosorbent Assay (ELISA)-based method, which offers high sensitivity and a non-radioactive workflow.

Signaling Pathway Context: The PI3K/Akt Signaling Pathway

Crosstide is a well-established substrate for Akt (Protein Kinase B), a key node in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. A simplified diagram of this pathway is presented below.

References

- 1. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Biotinylated peptides for rapid identification of substrates and inhibitors of kinases and phosphatases with fluorescence superquenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iscabiochemicals.com [iscabiochemicals.com]

Application Notes and Protocols for Kinase Inhibitor Screening Using Biotin-Crosstide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinases are a major target for drug discovery. Biotin-Crosstide is a biotinylated peptide substrate derived from glycogen synthase kinase-3 (GSK-3), a downstream target of the serine/threonine kinase Akt (also known as Protein Kinase B). This makes this compound an excellent tool for screening and characterizing inhibitors of Akt and potentially other kinases that recognize a similar consensus sequence.

These application notes provide detailed protocols for utilizing this compound in kinase inhibitor screening using three common non-radioactive, homogeneous assay formats: Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen®, and Fluorescence Polarization (FP).

Principle of Kinase Inhibition Assays with this compound

The fundamental principle of these assays is to measure the phosphorylation of this compound by a kinase in the presence and absence of a test compound. A decrease in the phosphorylation signal indicates inhibition of the kinase by the compound. The biotin tag on the Crosstide peptide allows for easy capture and detection of the substrate.

Key Components:

-

Kinase: The enzyme of interest (e.g., Akt).

-

This compound: The biotinylated peptide substrate.

-

ATP: The phosphate donor.

-

Test Compound: Potential kinase inhibitor.

-

Detection Reagents: Specific to the chosen assay format (HTRF, AlphaScreen®, or FP).

Data Presentation: Inhibitor Potency (IC50)

The potency of a kinase inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values for two common kinase inhibitors, Staurosporine and Wortmannin, against Akt. Note: These values are compiled from various sources and may not have been determined using a Crosstide-based assay; they are provided here for reference.

| Inhibitor | Target Kinase | Reported IC50 (nM) | Assay Type/Conditions |

| Staurosporine | Akt1/PKBα | ~10 | Cell-free assay |

| Akt2 | ~15 | Cell-free assay | |

| Akt3 | ~20 | Cell-free assay | |

| Wortmannin | PI3K (upstream of Akt) | 4.2 | Cell-free assay[1] |

| Akt (in cells) | ~25 | Cell-based assay[2] |

Experimental Protocols

The following are detailed protocols for performing kinase inhibitor screening using this compound with HTRF, AlphaScreen®, and Fluorescence Polarization technologies. The protocols are optimized for a 384-well plate format, but can be adapted to other formats.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol is based on the HTRF® KinEASE™ platform. The phosphorylation of this compound is detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotin tag.

Materials:

-

This compound (e.g., Abcam, ab2909)

-

Active Akt kinase (e.g., SignalChem, A01-10G)

-

ATP (e.g., Sigma-Aldrich, A7699)

-

HTRF® KinEASE™ STK S1 Kit (e.g., Cisbio, 62ST1PEB) or individual HTRF reagents

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, 1 mM DTT)

-

Stop/Detection buffer (provided in the kit or 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA)

-

Test compounds and DMSO

-

Low-volume, white 384-well plates (e.g., Greiner Bio-One, 784075)

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds to their final assay concentration in the kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reagent Preparation:

-

Prepare a 2X solution of this compound and Akt kinase in kinase reaction buffer. A final concentration of ~30 µM for this compound and an appropriate concentration of Akt (to be determined empirically, typically in the low nM range) is a good starting point.

-

Prepare a 2X solution of ATP in kinase reaction buffer. A final concentration of ~10-100 µM is recommended.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X this compound/Akt kinase solution to each well of the 384-well plate.

-

Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

-

Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Detection:

-

Prepare the detection reagent mix by diluting the anti-phospho antibody-Europium and Streptavidin-XL665 in the stop/detection buffer according to the manufacturer's instructions.

-

Add 10 µL of the detection reagent mix to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: AlphaScreen® Assay

This assay utilizes the proximity of a streptavidin-coated donor bead (bound to this compound) and an anti-phospho-serine/threonine antibody-conjugated acceptor bead. Phosphorylation brings the beads into close proximity, generating a chemiluminescent signal.

Materials:

-

This compound

-

Active Akt kinase

-

ATP

-

AlphaScreen® Streptavidin Donor Beads (e.g., PerkinElmer, 6760600)

-

AlphaScreen® Protein A Acceptor Beads (e.g., PerkinElmer, 6760137)

-

Anti-phospho-serine/threonine antibody (specific for the Crosstide phosphorylation site is ideal)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Stop/Detection buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.1% BSA)

-

Test compounds and DMSO

-

White, opaque 384-well plates (e.g., PerkinElmer ProxiPlate-384 Plus)

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Preparation: As described in the HTRF protocol.

-

Kinase Reaction:

-

In each well, combine 5 µL of 2X this compound (~30 µM final concentration) and 2X Akt kinase in kinase reaction buffer.

-

Add 2.5 µL of the diluted test compound or DMSO.

-

Initiate the reaction by adding 2.5 µL of 2X ATP (~10-100 µM final concentration).

-

Incubate at room temperature for 60-120 minutes.

-

-

Detection:

-

Prepare a suspension of AlphaScreen® beads in the stop/detection buffer. The final concentration of beads should be determined empirically, but a starting point of 20 µg/mL for both donor and acceptor beads is common. The anti-phospho antibody should be pre-incubated with the Protein A Acceptor beads.

-

Add 10 µL of the bead suspension to each well to stop the reaction.

-

Incubate the plate in the dark at room temperature for 60-90 minutes.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Fluorescence Polarization (FP) Assay

This assay relies on the change in the rate of molecular rotation of a fluorescently labeled tracer. In a competitive format, a fluorescently labeled phosphopeptide (tracer) competes with the phosphorylated this compound for binding to a phospho-specific antibody. Inhibition of the kinase leads to less phosphorylated this compound, allowing more tracer to bind to the antibody, resulting in a higher FP signal.

Materials:

-

This compound

-

Active Akt kinase

-

ATP

-

Fluorescently labeled phosphopeptide tracer (with a sequence similar to phosphorylated Crosstide)

-

Anti-phospho-serine/threonine antibody

-

FP buffer (e.g., 100 mM potassium phosphate pH 7.4, 0.05% Triton X-100)

-

Test compounds and DMSO

-

Black, low-volume 384-well plates (e.g., Corning, 3573)

-

Plate reader with FP capabilities

Procedure:

-

Compound Preparation: As described in the HTRF protocol.

-

Kinase Reaction:

-

In each well, combine 5 µL of 2X this compound (~30 µM final concentration) and 2X Akt kinase in FP buffer.

-

Add 2.5 µL of the diluted test compound or DMSO.

-

Initiate the reaction by adding 2.5 µL of 2X ATP (~10-100 µM final concentration).

-

Incubate at room temperature for 60-120 minutes.

-

-

Detection:

-

Prepare a detection mix containing the fluorescent tracer and the anti-phospho antibody in FP buffer. The optimal concentrations of tracer and antibody need to be determined empirically through titration experiments.

-

Add 10 µL of the detection mix to each well.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on an FP-capable plate reader, measuring the fluorescence polarization in millipolarization units (mP).

-

Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of Crosstide.

Experimental Workflow for Kinase Inhibitor Screening

Caption: General experimental workflow for kinase inhibitor screening.

Logical Relationship of Assay Components in HTRF

Caption: Principle of the HTRF assay for kinase inhibitor screening.

References

Application of Biotin-Crosstide in High-Throughput Screening for Akt Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is fundamental in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is a hallmark of many human diseases, most notably cancer, making Akt a prime target for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for compounds that modulate the activity of a specific target. Biotin-Crosstide, a biotinylated peptide substrate derived from glycogen synthase kinase-3 (GSK-3), serves as a highly specific and efficient tool for HTS assays designed to identify inhibitors of Akt.

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Principle of the Assay

The core principle of a this compound-based HTS assay is the enzymatic phosphorylation of the Crosstide peptide by Akt. In the presence of ATP, Akt catalyzes the transfer of a phosphate group to a specific serine residue on the Crosstide peptide. The biotin tag on the peptide allows for a variety of detection methods, most of which are amenable to HTS formats. A common approach involves the use of a specific antibody that recognizes the phosphorylated form of the Crosstide peptide. The extent of phosphorylation, and thus Akt activity, can be quantified, and the effect of potential inhibitors can be determined by a decrease in the signal.

Signaling Pathway

This compound is a substrate for Akt, a key component of the PI3K/Akt signaling pathway. Understanding this pathway is crucial for contextualizing the results of an HTS screen.

Caption: PI3K/Akt Signaling Pathway with this compound as a substrate.

Data Presentation

The following tables provide representative data from a hypothetical high-throughput screen for Akt inhibitors using a this compound-based assay.

Table 1: HTS Assay Parameters

| Parameter | Value |

| Assay Format | 384-well plate |

| Assay Volume | 20 µL |

| This compound Concentration | 1 µM |

| Akt1 Kinase Concentration | 5 nM |

| ATP Concentration | 10 µM |

| Incubation Time | 60 minutes |

| Incubation Temperature | 30°C |

| Detection Method | AlphaScreen |

Table 2: Representative HTS Results for Selected Compounds

| Compound ID | Concentration (µM) | % Inhibition | Z'-factor |

| DMSO (Negative Control) | - | 0 | 0.85 |

| Staurosporine (Positive Control) | 1 | 98 | 0.85 |

| Compound A | 10 | 95 | 0.82 |

| Compound B | 10 | 5 | 0.88 |

| Compound C | 10 | 52 | 0.86 |

| Compound D | 10 | 88 | 0.84 |

Table 3: Dose-Response Data for Hit Compounds

| Compound ID | IC50 (µM) |

| Compound A | 0.25 |

| Compound D | 1.5 |

Experimental Protocols

Protocol 1: AlphaScreen-Based HTS Assay for Akt Inhibitors

This protocol is designed for a 384-well plate format and utilizes AlphaScreen technology for detection.

Materials:

-

This compound

-

Recombinant human Akt1

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds in DMSO

-

Staurosporine (positive control)

-

DMSO (negative control)

-

Stop Solution (e.g., 10 mM EDTA in Assay Buffer)

-

AlphaLISA Acceptor beads (e.g., anti-phospho-Akt substrate antibody conjugated)

-

AlphaScreen Donor beads (Streptavidin-coated)

-

384-well white opaque microplates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of AlphaScreen detection

Procedure:

-

Compound Plating: Dispense 0.2 µL of test compounds, positive control, or negative control into the wells of a 384-well plate.

-

Enzyme Addition: Add 10 µL of a 2X Akt1 enzyme solution (10 nM in Assay Buffer) to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Add 10 µL of a 2X this compound/ATP solution (2 µM this compound and 20 µM ATP in Assay Buffer) to each well to initiate the kinase reaction.

-

Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

-

Stop Reaction: Add 5 µL of Stop Solution to each well.

-

Detection Reagent Addition: Add 5 µL of a 5X AlphaLISA Acceptor bead solution to each well.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Donor Bead Addition: Add 5 µL of a 5X AlphaScreen Donor bead solution to each well.

-

Incubation: Incubate for 30-60 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Caption: High-Throughput Screening Experimental Workflow.

Protocol 2: TR-FRET-Based HTS Assay for Akt Inhibitors

This protocol provides an alternative detection method using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

This compound

-

Recombinant human Akt1

-

ATP

-

Assay Buffer (as in Protocol 1)

-

Test compounds in DMSO

-

Staurosporine (positive control)

-

DMSO (negative control)

-

Stop Solution (e.g., 10 mM EDTA in Assay Buffer)

-

Europium-labeled anti-phospho-Akt substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ dye) (Acceptor)

-

384-well black or white microplates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of TR-FRET detection

Procedure:

-

Compound Plating: Dispense 0.2 µL of test compounds, positive control, or negative control into the wells of a 384-well plate.

-

Enzyme and Substrate Mix: Prepare a 2X solution of Akt1 (10 nM) and this compound (2 µM) in Assay Buffer. Add 10 µL of this mix to each well.

-

Incubation: Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Add 10 µL of a 2X ATP solution (20 µM in Assay Buffer) to each well.

-

Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

-

Stop and Detect: Prepare a Stop/Detection mix containing Stop Solution, Europium-labeled anti-phospho antibody, and Streptavidin-conjugated acceptor. Add 10 µL of this mix to each well.

-

Incubation: Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor). The ratio of these signals is used to determine the amount of phosphorylation.

Caption: Logical relationship between inhibitor presence and HTS signal.

Conclusion

This compound is a versatile and robust tool for the development of high-throughput screening assays to identify and characterize inhibitors of Akt kinase. The biotin moiety allows for flexible assay design, with non-radioactive, homogeneous formats such as AlphaScreen and TR-FRET being particularly well-suited for HTS. The detailed protocols and representative data provided herein serve as a comprehensive guide for researchers embarking on drug discovery campaigns targeting the critical PI3K/Akt signaling pathway.

Application Notes and Protocols for Biotin-Crosstide-Based Akt Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, particularly cancer, making it a critical target for drug discovery and development.[2] Accurate and robust measurement of Akt kinase activity is therefore essential for both basic research and clinical applications.

These application notes provide a comprehensive guide to measuring Akt activity using a biotinylated Crosstide peptide substrate. Crosstide is a synthetic peptide containing the Akt substrate motif (GRPRTSSFAEG), derived from glycogen synthase kinase 3 (GSK3), a well-established Akt substrate.[3] The biotin tag enables flexible and sensitive detection through various non-radioactive methods, offering a safer and more convenient alternative to traditional radiolabeling-based assays.

This document details the underlying principles of the Akt signaling pathway, provides step-by-step protocols for performing the assay using ELISA-based and fluorescence polarization-based detection methods, and presents quantitative data to aid in experimental design and data interpretation.

Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), or other cell surface receptors.[1] This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K) at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4]

Akt, via its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3.[4] This translocation facilitates its phosphorylation and full activation by other kinases, primarily phosphoinositide-dependent kinase 1 (PDK1) at threonine 308 (Thr308) and the mechanistic target of rapamycin complex 2 (mTORC2) at serine 473 (Ser473).[5][6] Once activated, Akt phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, regulating their activity and initiating various cellular responses.

Principle of the Biotin-Crosstide-Based Assay

The assay measures the activity of Akt by quantifying the phosphorylation of the this compound substrate. The fundamental workflow involves the following steps:

-

Akt Immunoprecipitation (Optional but Recommended): To enhance specificity, Akt is often immunoprecipitated from cell or tissue lysates using an Akt-specific antibody. This isolates Akt from other kinases that might phosphorylate Crosstide.

-

Kinase Reaction: The immunoprecipitated Akt (or whole lysate) is incubated with this compound and ATP in a kinase reaction buffer. Active Akt transfers the gamma-phosphate from ATP to a serine residue on the Crosstide peptide.

-

Detection of Phosphorylation: The amount of phosphorylated this compound is quantified. The biotin tag allows for capture and detection using streptavidin-based systems.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to Akt activity assays. These values can serve as a reference for experimental setup and data comparison.

Table 1: IC50 Values of Select Akt Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| AZD5363 | All Akt Isoforms | ~10 | Enzyme Assay | [7] |

| Capivasertib | All Akt Isoforms | - | Potent and selective inhibitor | [7] |

| LY2780301 | Akt1 | 4.62 (µM) | ELISA-based kinase assay | [8] |

| Compound 4c | Akt1 | 4.60 (µM) | ELISA-based kinase assay | [8] |

| Compound 3b | Akt1 | 6.96 (µM) | ELISA-based kinase assay | [8] |

Table 2: Akt Activity and Expression in Different Cancer Cell Lines

| Cell Line | Cancer Type | Relative pAkt (Ser473/474) Level | Notes | Reference |

| HEC151 | Endometrial | High pAkt2 | [9] | |

| HEC50 | Endometrial | Low pAkt2 | Similar total Akt2 levels to HEC151 | [9] |

| Breast Cancer | Breast | Higher pAkt1 than ovarian | [9] | |

| Ovarian Cancer | Ovarian | Higher total Akt2 than breast | [9] | |

| Uterine Cancer | Uterine | Higher total pAkt than breast/ovarian | [9] | |

| ZR-75 | Breast | - | Akt1 is the predominant isoform for survival | [10] |

| IGROV1 | Ovarian | - | Akt2 plays a major role in proliferation | [10] |

Note: Relative pAkt levels are comparative and depend on the specific assay conditions.

Experimental Protocols

Protocol 1: ELISA-Based Akt Activity Assay

This protocol is adapted for a 96-well plate format and relies on the capture of the biotinylated substrate and detection with a phospho-specific antibody.

Materials and Reagents:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Akt Antibody

-

Protein A/G Agarose Beads

-

Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

-

ATP (10 mM stock)

-

This compound (1 mM stock)

-

Streptavidin-coated 96-well plates

-

Wash Buffer (e.g., PBST: 1X PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Anti-phospho-Akt substrate antibody (recognizes phosphorylated Crosstide)

-

HRP-conjugated secondary antibody

-

TMB Substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Plate reader (450 nm)

Procedure:

-